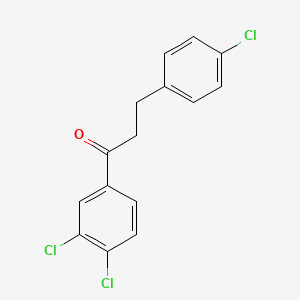

3-(4-Chlorophenyl)-3',4'-dichloropropiophenone

Übersicht

Beschreibung

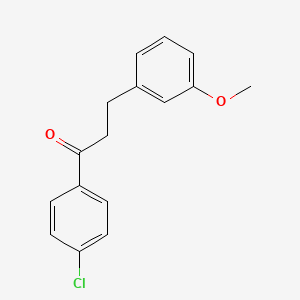

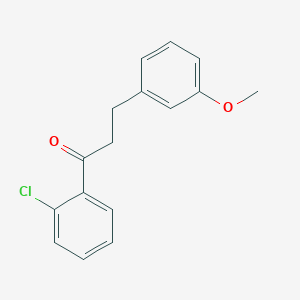

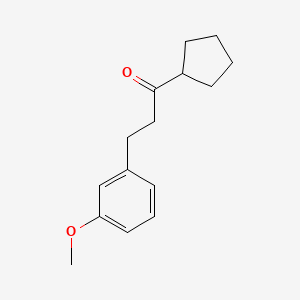

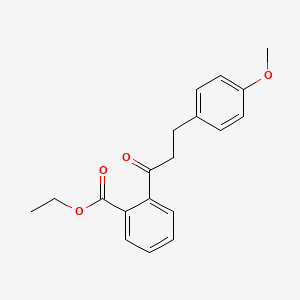

The compound “3-(4-Chlorophenyl)-3’,4’-dichloropropiophenone” is a chlorinated derivative of propiophenone. Propiophenones are a class of compounds that contain a ketone functional group attached to a phenyl group and a propyl chain . The presence of chlorine atoms can significantly alter the chemical properties of the compound, including its reactivity, polarity, and potential biological activity.

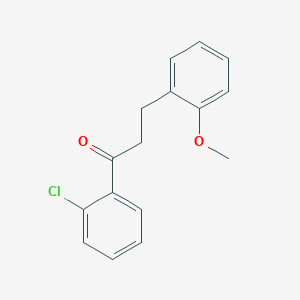

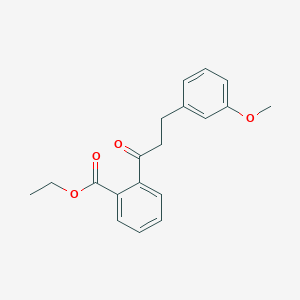

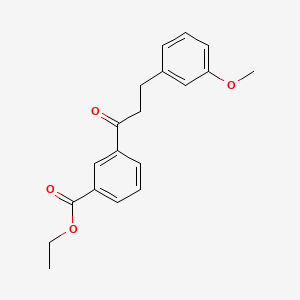

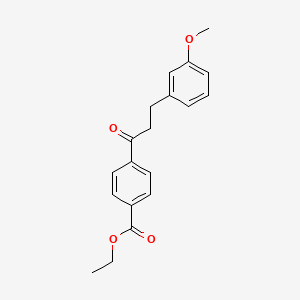

Molecular Structure Analysis

The molecular structure of this compound would consist of a propiophenone core with chlorine atoms attached at specific positions on the phenyl ring. The presence of these chlorine atoms would likely influence the compound’s electronic structure and potentially its reactivity .Chemical Reactions Analysis

As a chlorinated propiophenone, this compound could potentially undergo a variety of chemical reactions. The ketone functional group could be involved in reactions such as nucleophilic addition or condensation. The chlorine atoms might also be displaced in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the ketone group and the chlorine atoms would likely make the compound polar and could influence properties such as solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen

- Notably, CPP demonstrates remarkable second and third harmonic generation (SHG and THG) at different characteristic wavelengths. Its static and dynamic polarizability surpasses that of urea by a considerable margin .

- While not extensively explored, CPP derivatives have shown promise as antiviral agents. Researchers have synthesized novel CPP-based compounds and evaluated their activity against viruses. Further investigations are warranted to harness this potential .

Nonlinear Optics

Antiviral Activity

Wirkmechanismus

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Similar compounds have been reported to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Similar compounds, such as indole derivatives, are known to influence a wide range of biological pathways . For instance, they can affect the metabolism of tryptophan in higher plants . More research is needed to fully understand the biochemical pathways affected by 3-(4-Chlorophenyl)-3’,4’-dichloropropiophenone.

Pharmacokinetics

A similar compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole, has been reported to be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .

Result of Action

For instance, 3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole has been reported to protect dopaminergic neurons from hydrogen peroxide-induced stress by lowering reactive oxygen species levels and boosting the glutathione system .

Action Environment

Similar compounds, such as ddt isomers, have been reported to undergo remarkable changes and shifts in their isomer ratios due to environmental processes .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)-1-(3,4-dichlorophenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl3O/c16-12-5-1-10(2-6-12)3-8-15(19)11-4-7-13(17)14(18)9-11/h1-2,4-7,9H,3,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWAUQKNISTVTKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644497 | |

| Record name | 3-(4-Chlorophenyl)-1-(3,4-dichlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)-3',4'-dichloropropiophenone | |

CAS RN |

296271-46-0 | |

| Record name | 3-(4-Chlorophenyl)-1-(3,4-dichlorophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=296271-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Chlorophenyl)-1-(3,4-dichlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

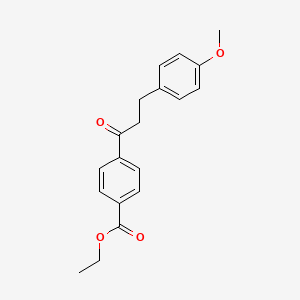

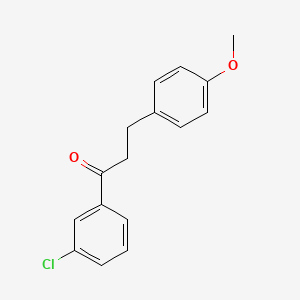

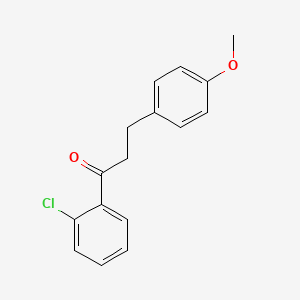

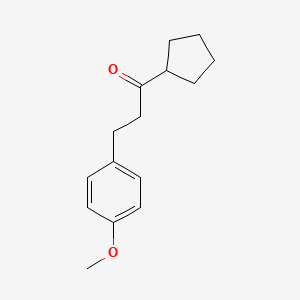

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.